Lipophilicity (XLogP3-AA) Advantage Over the 4‑Fluorophenyl Analogue JRD0854
The target compound (Cl‑substituted) possesses a calculated XLogP3‑AA of 3.9, compared with 3.4 for the direct 4‑fluorophenyl analogue 5‑fluoro‑2‑(1‑(4‑fluorophenyl)-1H‑pyrazol‑5‑yl)phenol (JRD0854) [1][2]. The ΔlogP of +0.5 corresponds to a roughly three‑fold increase in octanol‑water partition coefficient, a magnitude that is known to influence passive membrane permeability, plasma‑protein binding, and CYP‑mediated clearance in structurally related diarylpyrazoles [2][3].
| Evidence Dimension | LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol (JRD0854): 3.4 |
| Quantified Difference | Δ +0.5 (≈3× higher octanol‑water partition) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm, 2025.09.15 release |
Why This Matters
Higher logP can enhance membrane penetration in cell‑based assays but simultaneously elevates off‑target binding risk; selecting between the Cl and F variants therefore requires matching logP to the intended cellular or in‑vivo model before procurement.
- [1] PubChem Compound Summary CID 135461183, 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol. https://pubchem.ncbi.nlm.nih.gov/compound/135461183 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 137095033, 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol. https://pubchem.ncbi.nlm.nih.gov/compound/137095033 (accessed 2026-04-28). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 (general ΔlogP interpretation). View Source
